molecular formula C12H14FNO2 B8405663 N-(5-Fluoro-2-formylphenyl)pivalamide

N-(5-Fluoro-2-formylphenyl)pivalamide

Cat. No.: B8405663
M. Wt: 223.24 g/mol
InChI Key: JGWKYEIHABLDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-2-formylphenyl)pivalamide is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-(5-fluoro-2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14FNO2/c1-12(2,3)11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16)

InChI Key

JGWKYEIHABLDIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-bromo-5-fluorophenyl)pivalamide(2.4 g, 8.75 mmol)) was dissolved in THF (30 mL) at room temperature, and the colorless solution was cooled to −78° C., followed by fast dropwise addition of t-BuLi (10.3 mL, 1.7M in heptane, 17.4 mmol) under N2 over 10 min. The resulting yellow solution was continued stirring at −78° C. for 1 hr, followed by dropwise addition of DMF (2.7 mL, 35.0 mmol) over 5 min. The light yellow solution was stirred for additional 30 min at −78° C. Thus the mixture was quenched with saturated NH4Cl (30 mL), extracted with Et2O (2×150 mL). The combined organic phase was washed with brine (30 mL), dried over MgSO4, concentrated on rotary vacuum, and purified on flash chromatography eluting with 25˜50% EtOAc/hexanes (1400 mL) to afford an expected product, as a white solids (1.03 g, 53% yield); 1H NMR (400 MHz, CDCl3) δ ppm 1.30 (s, 9 H), 6.80-6.86 (m, 1 H), 7.63 (dd, J=8.56, 6.04 Hz, 1 H), 8.53 (dd, J=12.21, 2.39 Hz, 1 H), 9.83 (s, 1 H), 11.54 (s, 1 H); Mass spec. 224.16(MH+), Calc. for C12H14FNO2 223.1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three

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